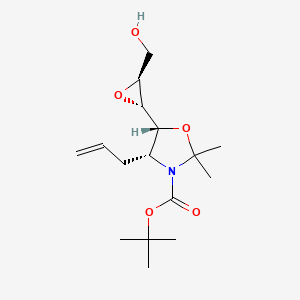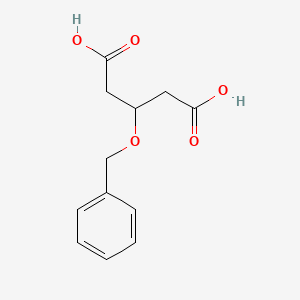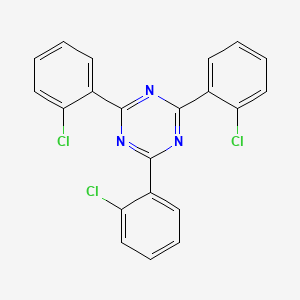
MC-VC-Pab-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-VC-Pab-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to specific cells or proteins, ensuring controlled drug release and optimizing the effectiveness of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-VC-Pab-NH2 is synthesized through a series of chemical reactions involving the coupling of maleimide and valine-citrulline with para-aminobenzylcarbamate (PABC). The maleimide group reacts with thiol groups to form covalent bonds, while the amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of specialized equipment for precise temperature and pH control, as well as purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
MC-VC-Pab-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.
Cleavage Reactions: The compound is designed to be cleavable, allowing for controlled release of the attached cytotoxic drug.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound are the cleaved cytotoxic drugs and the remaining linker fragments .
Scientific Research Applications
MC-VC-Pab-NH2 is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted drug delivery to specific cells or proteins.
Medicine: Enhances the effectiveness of cancer treatments by ensuring controlled release of cytotoxic drugs.
Industry: Employed in the large-scale production of ADCs for therapeutic use.
Mechanism of Action
MC-VC-Pab-NH2 functions by joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of the linker ensures controlled drug release, optimizing the effectiveness of ADCs. The maleimide group reacts with thiol groups, forming stable covalent bonds, while the amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PABC-MMAE: Another cleavable linker used in ADC synthesis, which joins monomethyl auristatin E (MMAE) to antibodies.
MC-Val-Cit-PABC: A similar linker without the attached cytotoxic drug.
Uniqueness
MC-VC-Pab-NH2 is unique due to its specific design for controlled drug release and its ability to form stable covalent bonds with thiol groups. This makes it highly effective in the targeted delivery of cytotoxic drugs, enhancing the therapeutic potential of ADCs .
Properties
Molecular Formula |
C31H46N8O8 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45)/t23-,27-/m0/s1 |
InChI Key |
CNKMVFCYQSFWSZ-HOFKKMOUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)
![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)


![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)



